1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea
Description
This urea derivative features a dimethylaminopropyl chain and a 1-ethylindol-3-yl substituent.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(1-ethylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-4-20-12-14(13-8-5-6-9-15(13)20)18-16(21)17-10-7-11-19(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPYWAIWNCZQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-(dimethylamino)propylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amines from the reduction of the urea group.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analog: EDC Urea (1-(3-(Dimethylamino)propyl)-3-ethylurea)
- Structure: Retains the dimethylaminopropyl and ethyl groups but lacks the indole ring .
- Molecular Formula : C₈H₁₉N₃O (simpler backbone).
- CAS : 32897-26-0.
- Primarily used as a chemical intermediate (e.g., in polymer-drug conjugates) rather than direct therapeutic applications .
Pharmacologically Active Analog: Cabergoline
- Structure: Contains a dimethylaminopropyl chain and urea core but incorporates an ergoline scaffold (allylergolin group) instead of indole .
- Molecular Formula : C₂₆H₃₇N₅O₂.
- CAS : 81409-90-5.
- Key Differences :
Aromatic Urea Derivative: 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea
- Structure: Substitutes dimethylaminopropyl with phenylpropyl and adds a 4-methoxyphenyl group .
- Molecular Formula : C₂₀H₂₅N₃O₂.
- Key Differences: Bulky aromatic groups reduce solubility compared to the target compound’s dimethylamino chain. Designed for polymer-drug conjugates, emphasizing controlled release over receptor targeting .
Halogenated Analog: Trans-2,2,2-trichloroethyl (6-cyano-3-(3-(dimethylamino)propyl)-3-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)sulfamate
- Structure: Shares the dimethylaminopropyl chain but replaces indole with a fluorophenyl and sulfamate groups .
- Molecular Formula: C₁₄H₁₇Cl₃FNO₄S.
- Key Differences :
Data Table: Comparative Analysis of Urea Derivatives
*Inferred formula based on structural analysis.
Research Findings and Implications
- Solubility and Bioavailability: The dimethylaminopropyl group in the target compound and EDC Urea improves water solubility compared to purely aromatic analogs like the phenylpropyl derivative .
- Receptor Specificity : Cabergoline’s ergoline scaffold drives dopamine receptor binding, while the target compound’s indole may shift selectivity toward serotonin receptors .
- Metabolic Stability : Fluorophenyl groups (as in ’s compound) enhance stability, whereas the ethylindole group in the target compound may increase susceptibility to cytochrome P450 metabolism.
Biological Activity
Overview
1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly its interactions with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, related studies, and comparative analyses with similar compounds.
- IUPAC Name : 1-[3-(dimethylamino)propyl]-3-(1-ethylindol-3-yl)urea
- Molecular Formula : C16H24N4O
- CAS Number : 899947-35-4
- Molecular Weight : 288.39 g/mol
The biological activity of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Potential Targets
- Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzymes : It could potentially inhibit or activate certain enzymes involved in metabolic processes.
Antitumor Activity
Several studies have investigated the antitumor properties of urea derivatives, including 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea. Research suggests that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
| Study Reference | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| A549 | 15 | Significant inhibition of cell proliferation | |
| HeLa | 20 | Induction of apoptosis observed | |
| MCF7 | 10 | Increased reactive oxygen species levels |
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.
Comparative Analysis with Similar Compounds
The biological activity of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea can be compared with similar compounds to highlight its unique properties.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea | Similar urea structure | Moderate antitumor activity |
| 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-2-yl)urea | Different indole substitution | Lower anti-inflammatory effects |
| 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)thiourea | Thiourea derivative | Enhanced cytotoxicity |
Q & A
Q. Basic
- 1H/13C NMR : Confirm the urea linkage (NH peaks at δ 6.5–8.0 ppm) and substituents (e.g., indole protons at δ 7.2–7.8 ppm) .
- HRMS : Validate molecular weight (C₁₈H₂₆N₄O; calc. 314.21 g/mol) .
- IR : Detect urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1540 cm⁻¹) .
How does the pH of the reaction medium influence the formation and stability of this compound in aqueous environments?
Q. Advanced
- Low pH (3.5–4.5) : EDC rapidly hydrolyzes to form the urea derivative but risks side reactions (e.g., N-acylurea formation with non-cyclizable carboxylic acids) .
- Neutral pH : Stabilizes EDC but reduces urea yield. Use buffered systems to balance reactivity and stability .
What are the potential biological targets or mechanisms of action suggested for this compound?
Q. Advanced
- The indole moiety may interact with neurological targets (e.g., amyloid-β in Alzheimer’s disease) due to structural similarity to neuroprotective agents .
- Computational docking studies (using SMILES:
CCNC(NCCCN(C)C)=O) can predict binding to enzymes like acetylcholinesterase.
How can researchers resolve contradictions in reported biological activities of similar urea derivatives?
Q. Advanced
- Orthogonal assays : Validate activity across multiple models (e.g., anti-tuberculosis vs. neuroprotection) .
- Substituent analysis : Compare indole vs. adamantyl groups; the former may enhance blood-brain barrier permeability .
What strategies minimize N-acylurea byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
